molecular formula C11H8O2S2 B3032133 1,3-Di(thiophen-2-yl)propane-1,3-dione CAS No. 1138-14-3

1,3-Di(thiophen-2-yl)propane-1,3-dione

Cat. No. B3032133
CAS RN: 1138-14-3
M. Wt: 236.3 g/mol
InChI Key: RYEKDXOACFEXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Di(thiophen-2-yl)propane-1,3-dione is a chemical compound with the molecular formula C11H8O2S2 . It is also known by its IUPAC name, 1,3-bis(2-thienyl)propane-1,3-dione .


Synthesis Analysis

The synthesis of 1,3-Di(thiophen-2-yl)propane-1,3-dione has been used in the development of cross-conjugated alternating polymers . It has also been used in the synthesis of Di(thiophen-2-yl) Substituted Pyrene-Pyridine Conjugated Scaffold .


Molecular Structure Analysis

The molecular structure of 1,3-Di(thiophen-2-yl)propane-1,3-dione consists of two thiophene rings attached to a central propane-1,3-dione group . The InChI code for this compound is 1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 .


Chemical Reactions Analysis

1,3-Di(thiophen-2-yl)propane-1,3-dione has been used in the development of polymers with high electrical conductivity . It has also been used in the synthesis of a fluorescent sensor for Fe(III) ions .


Physical And Chemical Properties Analysis

1,3-Di(thiophen-2-yl)propane-1,3-dione has a molecular weight of 236 . It has a boiling point of 419.0±30.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . The compound is not soluble in water .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, including “1,3-Di(thiophen-2-yl)propane-1,3-dione”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Packing Regulation

The alkyl chain length of the α,ω-di (thiophen-2-yl)alkanes was found to play an important role in regulating the molecular packing, orientation and crystallinity of crystals within the PTB7-Th:PC 71 BM blend .

Charge Transport Properties

Two cross-conjugated alternating polymers based on 1,2-di (thiophen-2-yl)ethane-1,2-dione (DTO), namely PDTO-C1 and PDTO-C3, were developed and their charge transport properties were investigated by fabricating field-effect transistors .

Safety and Hazards

The compound is classified as potentially harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1,3-dithiophen-2-ylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEKDXOACFEXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292131
Record name 1,3-di(thiophen-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(thiophen-2-yl)propane-1,3-dione

CAS RN

1138-14-3
Record name NSC80415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-di(thiophen-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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